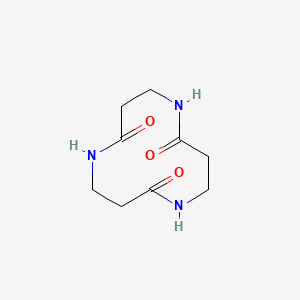

1,5,9-Triazacyclododecane-2,6,10-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5,9-Triazacyclododecane-2,6,10-trione, also known as this compound, is a useful research compound. Its molecular formula is C9H15N3O3 and its molecular weight is 213.237. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antiviral Activity

One of the notable applications of 1,5,9-triazacyclododecane-2,6,10-trione derivatives is in the development of antiviral agents. For instance, Cyclotriazadisulfonamide (CADA), a derivative of this compound, has been shown to inhibit HIV at submicromolar levels by down-regulating CD4 receptors on the cell surface . This mechanism highlights its potential as a therapeutic agent against HIV infections.

Case Study: CADA Synthesis and Efficacy

- Synthesis : CADA was synthesized through a five-step process that modified the triazacyclododecane structure to enhance its antiviral properties.

- Efficacy : In vitro studies demonstrated a wide range of CD4 down-modulation potency correlating with its ability to inhibit HIV-1 replication in MT4 cells .

2. Metal Chelation and Imaging

The compound also serves as a ligand for metal ions, forming stable complexes that can be used in medical imaging. Its ability to chelate metal ions like zinc has been explored for applications in radiopharmaceuticals .

Case Study: Zinc Complexes

- Synthesis : A complex of this compound with zinc was prepared using a modified method involving ethanol and diethyl ether.

- Applications : These complexes have shown promise as imaging agents due to their stability and favorable interaction with biological systems .

Material Science Applications

3. Polymerization Initiators

In material science, derivatives of this compound are being researched as initiators for polymerization reactions. Their unique structure allows for controlled polymerization processes that can lead to materials with specific properties.

Case Study: Controlled Polymerization

- Mechanism : The compound acts as a catalyst in radical polymerization processes.

- Outcome : Polymers produced exhibit enhanced mechanical properties and thermal stability compared to traditional materials.

Catalysis Applications

4. Catalytic Activity in Organic Reactions

The compound has been investigated for its catalytic properties in various organic transformations. Its ability to stabilize reactive intermediates makes it a valuable catalyst in synthetic chemistry.

Case Study: Catalytic Reactions

- Reactions Studied : The compound has been utilized in reactions such as Michael additions and cross-coupling reactions.

- Performance Metrics : Studies show improved yields and selectivity compared to conventional catalysts .

Data Tables

Propiedades

Número CAS |

10491-78-8 |

|---|---|

Fórmula molecular |

C9H15N3O3 |

Peso molecular |

213.237 |

Nombre IUPAC |

1,5,9-triazacyclododecane-2,6,10-trione |

InChI |

InChI=1S/C9H15N3O3/c13-7-1-4-10-8(14)3-6-12-9(15)2-5-11-7/h1-6H2,(H,10,14)(H,11,13)(H,12,15) |

Clave InChI |

WENOSTKXLDUSML-UHFFFAOYSA-N |

SMILES |

C1CNC(=O)CCNC(=O)CCNC1=O |

Sinónimos |

1,5,9-Triazacyclododecane-2,6,10-trione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.